Denagliptin

描述

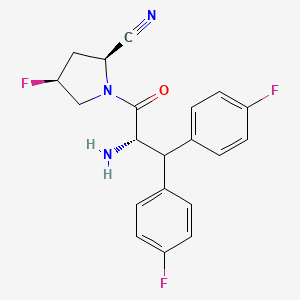

Structure

3D Structure

属性

IUPAC Name |

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAHSMDPCMOTH-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197492 | |

| Record name | Denagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483369-58-0 | |

| Record name | Denagliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483369580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS9ZOT21L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Denagliptin: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin (also known as GSK823093) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] As a member of the gliptin class of oral antihyperglycemic agents, its primary mechanism of action revolves around the potentiation of the endogenous incretin system, leading to improved glycemic control in patients with type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4

This compound exerts its therapeutic effect by competitively and selectively inhibiting the serine protease DPP-4.[1][2] This enzyme is ubiquitously expressed on the surface of various cell types and is responsible for the rapid inactivation of several peptide hormones, most notably the incretins: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[3] This enhancement of the incretin effect leads to a cascade of downstream physiological responses that collectively contribute to lower blood glucose levels.

The Incretin Effect and its Potentiation

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an intravenous glucose infusion that results in the same plasma glucose concentration. This physiological process is primarily mediated by GLP-1 and GIP. In patients with type 2 diabetes, the incretin effect is often blunted. This compound, by preserving active incretin levels, helps to restore this crucial metabolic pathway.

The downstream consequences of increased active GLP-1 and GIP levels are multifaceted and include:

-

Glucose-Dependent Insulin Secretion: Enhanced levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: Increased active GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state. This reduction in glucagon leads to decreased hepatic glucose production, further contributing to glycemic control.

The signaling pathway for the mechanism of action of DPP-4 inhibitors is illustrated below.

References

The Discovery and Synthesis of Denagliptin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin (formerly GSK-823093) is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor investigated for the treatment of type 2 diabetes mellitus.[1][2] Developed by GlaxoSmithKline, it reached Phase III clinical trials before development was halted due to unfavorable preclinical long-term toxicity data.[1] This document provides a detailed technical guide on the discovery, mechanism of action, and, most notably, the synthetic pathways developed for this compound. It includes a comprehensive summary of experimental protocols, quantitative data, and visual diagrams of the core synthetic route and its associated signaling pathway.

Introduction

This compound, chemically known as (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, is a small molecule designed to inhibit the DPP-IV enzyme.[1][2] The inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. This mechanism of action is a well-established therapeutic strategy for managing type 2 diabetes. This compound was identified under the code GSK-823093 and its synthesis and composition of matter are disclosed in US Patent No. 7,132,443 and WO 03/002531.

Mechanism of Action: DPP-IV Inhibition

This compound functions by competitively inhibiting the DPP-IV enzyme. DPP-IV is a serine protease that cleaves and inactivates incretin hormones. By blocking DPP-IV, this compound increases the circulating levels of active GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.

Synthesis of this compound

The synthesis of this compound has been a subject of process development to improve efficiency and cost-effectiveness for large-scale production. An improved synthesis route was developed by GlaxoSmithKline, which involved a late-stage dehydration and a key peptide coupling/dehydration step.

Overview of the Synthetic Route

The manufacturing process for this compound tosylate starts from two key building blocks: N-Boc-(4S)-fluoro-L-proline and (S)-difluorophenyl amino acid. The improved synthesis rearranges the order of steps from the initial route to enhance overall efficiency. A pivotal step is the one-pot peptide coupling and dehydration mediated by n-propanephosphonic acid cyclic anhydride (T3P).

Key Experimental Protocols

Step A: Synthesis of 3,3-Bis(4-fluorophenyl)-3-hydroxypropanoic acid To an anhydrous THF solution of n-butyl lithium, diisopropylamine is added dropwise at 0°C and stirred for 10 minutes. After 30 minutes, a heavy precipitate forms, and the solution is cooled. A solution of 4,4'-difluorobenzophenone in anhydrous THF is then added at 0°C, and the mixture is stirred at room temperature overnight. The reaction is quenched with water and diethyl ether. The aqueous layer is separated, acidified with 1M HCl to pH 3, and extracted with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated in vacuo to yield a crude white solid.

Step B: Amidation of N-Boc-(4S)-fluoro-L-proline N-Boc-(4S)-fluoro-L-proline is treated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) to form an activated ester. This intermediate is then reacted with ammonium bicarbonate as the ammonia source to produce N-Boc-(4S)-fluoro-L-prolinamide.

Step C: Peptide Coupling and Dehydration The N-Boc-(4S)-fluoro-L-prolinamide is coupled with the (S)-difluorophenyl amino acid using n-propanephosphonic acid cyclic anhydride (T3P) as the mediating agent and diisopropylethylamine (DIPEA) as the base. This key step facilitates both the peptide bond formation and the dehydration of the primary amide to a nitrile in a single operation.

Step D: Boc Deprotection and Salt Formation The Boc-protected intermediate is deprotected using p-toluenesulfonic acid (p-TSA) in isopropanol at elevated temperatures (around 70°C). This step removes the Boc protecting group and simultaneously forms the tosylate salt of this compound.

Step E: Final Recrystallization The crude this compound tosylate is recrystallized from a mixture of isopropanol and water to ensure high purity and control the physical properties of the final active pharmaceutical ingredient (API). This step is also crucial for controlling the levels of potential genotoxic impurities like isopropyl tosylate.

Quantitative Data Summary

| Step | Reactants | Reagents | Solvent | Yield | Purity | Reference |

| Amidation | N-Boc-(4S)-fluoro-L-proline | CDMT, NMM, NH₄HCO₃ | THF | 97-99% | - | |

| Boc Deprotection | Boc-protected this compound | p-TSA | Isopropanol | 97% | - | |

| Final API | - | - | - | 42% (overall from proline starting material) | >97% | |

| Final Recrystallization | Crude this compound Tosylate | Isopropanol, Water | - | 92% | - |

Clinical Development and Status

This compound was advanced into Phase III clinical trials for the treatment of type 2 diabetes. One such study is registered as NCT00387972. However, the development of this compound was ultimately discontinued by GlaxoSmithKline due to unfavorable preliminary data from long-term preclinical toxicity studies.

Stability and Degradation

Studies on the stability of this compound have shown that it is stable in the solid state. However, it degrades in solution and when mixed with various excipients. The primary degradation pathway involves cyclization reactions. This instability in formulation presented challenges for developing a viable oral dosage form.

Conclusion

This compound is a well-characterized DPP-IV inhibitor with a thoroughly documented discovery and synthetic history. While its clinical development was halted, the synthetic strategies developed for its large-scale manufacture, particularly the efficient one-pot peptide coupling and dehydration, represent a significant contribution to process chemistry. The detailed protocols and understanding of its mechanism and stability provide valuable insights for researchers in the field of medicinal chemistry and drug development.

References

The Pharmacokinetics of Denagliptin in Animal Models: A Methodological and Data-Driven Guide

Notice: Publicly available scientific literature and databases did not yield specific pharmacokinetic data for a compound named "denagliptin." Given the detailed request for a technical guide, this document has been prepared using publicly available data for Anagliptin , a well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor, to serve as a representative example of the requested content and format. The data and protocols presented herein pertain to anagliptin and should not be directly attributed to this compound.

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of anagliptin, a potent and selective DPP-4 inhibitor. The absorption, distribution, metabolism, and excretion (ADME) profile of anagliptin has been characterized in various animal models, providing crucial insights for its clinical development. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of anagliptin has been evaluated in rats and dogs. The following tables summarize the key pharmacokinetic parameters of both total radioactivity (reflecting the parent drug and all metabolites) and unchanged anagliptin after a single oral administration of [14C]anagliptin.

Table 1: Pharmacokinetic Parameters of Radioactivity and Anagliptin in Male Rats and Dogs Following a Single Oral Dose of 10 mg/kg [14C]Anagliptin [1]

| Parameter | Species | Radioactivity (Mean ± SD) | Anagliptin (Mean ± SD) |

| Tmax (h) | Rat | 2.0 ± 0.0 | 0.5 ± 0.0 |

| Dog | 1.3 ± 0.6 | 1.0 ± 0.0 | |

| Cmax (ng eq./mL or ng/mL) | Rat | 3380 ± 240 | 1140 ± 150 |

| Dog | 3700 ± 200 | 2880 ± 210 | |

| AUC0-t (µg eq.·h/mL or µg·h/mL) | Rat | 21.8 ± 1.1 | 4.3 ± 0.9 |

| Dog | 40.5 ± 4.2 | 30.0 ± 2.6 | |

| t½ (h) | Rat | 3.3 ± 0.3 | 1.5 ± 0.2 |

| Dog | 6.8 ± 0.5 | 5.5 ± 0.4 |

Data represents the mean ± standard deviation of three animals. ng eq./mL refers to nanogram equivalents per milliliter for total radioactivity.

Table 2: Bioavailability and Elimination Routes of Anagliptin in Male Rats and Dogs

| Parameter | Species | Value (%) | Notes |

| Oral Bioavailability | Rat | 38.1 - 85.5 | Dose-dependent[1] |

| Dog | 70.4 | [1] | |

| Urinary Excretion (IV Dose) | Rat | 64.6 | Major route of elimination[1] |

| Dog | 66.2 | Major route of elimination[1] | |

| Biliary Excretion (IV Dose) | Rat | 25.2 | Important pathway in rats |

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic evaluation of anagliptin.

Animal Models

-

Species: Male rats and dogs were used in the pharmacokinetic studies of anagliptin. Preclinical pharmacokinetic studies often utilize common laboratory animal models such as rats, dogs, and monkeys to predict human pharmacokinetics.

-

Justification: The choice of animal models in preclinical drug development is crucial for extrapolating data to humans. Different species can have varying metabolic pathways and rates of elimination.

Drug Administration

-

Formulation: For oral administration, [14C]anagliptin was used to trace the drug and its metabolites.

-

Routes of Administration:

-

Oral (PO): A single oral dose of 10 mg/kg of [14C]anagliptin was administered to both rats and dogs to determine oral pharmacokinetic parameters and bioavailability.

-

Intravenous (IV): Intravenous administration was used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, and to assess the primary routes of elimination (urinary and biliary). The dose volume was 1 ml/kg for rats and 0.5 ml/kg for dogs.

-

Sample Collection and Analysis

-

Blood/Plasma Sampling: Blood samples were collected at predetermined time points after drug administration to characterize the plasma concentration-time profile of anagliptin and its metabolites.

-

Excreta Collection: Urine and feces were collected to determine the routes and extent of excretion of the administered radioactive dose. In rats, bile was also collected to assess the extent of biliary excretion. Most of the radioactivity was reported to be excreted within 24 hours in both species.

-

Bioanalytical Method: The concentrations of anagliptin and its metabolites in plasma, urine, and feces were determined using appropriate bioanalytical techniques, which typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Metabolism and Excretion

-

Metabolism: Anagliptin undergoes metabolism, although the parent drug is a major component in plasma. The proposed metabolic pathways in rats and dogs have been described.

-

Excretion: The primary route of elimination for anagliptin is via urinary excretion in both rats and dogs. Biliary excretion was also identified as a significant elimination pathway in rats. The renal clearance of unbound anagliptin in rats was found to be significantly higher than the glomerular filtration rate, suggesting active renal secretion.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a generalized workflow for conducting single-dose pharmacokinetic studies in animal models.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Logical Relationship of ADME Processes

The following diagram illustrates the logical flow of a drug through the body, encompassing the key pharmacokinetic processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

Caption: Interrelationship of ADME processes in pharmacokinetics.

References

Unveiling the Crystalline Architecture of Denagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of denagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. A thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is critical for drug development, influencing factors such as stability, solubility, and bioavailability. This document summarizes the available crystallographic data for this compound, focusing on its tosylate salt, and outlines the experimental protocols for its characterization.

Introduction to this compound and its Crystalline Forms

This compound is a potent and selective inhibitor of DPP-4, an enzyme involved in glucose metabolism. By blocking DPP-4, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. While the this compound molecule itself is the active moiety, its solid-state form is crucial for its formulation into a stable and effective drug product.

Pharmaceutical compounds often exist in different crystalline forms, known as polymorphs, which have the same chemical composition but different internal crystal structures. These differences can lead to variations in physicochemical properties. For this compound, the tosylate salt has been a focus of solid-state characterization. Specifically, a crystalline anhydrous form of this compound tosylate is disclosed in patent literature, indicating a stable and well-defined solid form suitable for pharmaceutical development.[1]

Crystallographic Data of this compound Tosylate

Detailed crystallographic data provides the fundamental quantitative description of a crystal lattice. While a complete single-crystal X-ray diffraction analysis for this compound tosylate is not publicly available in peer-reviewed journals, patent literature describes its crystalline nature. The primary method for characterizing this crystalline form is X-ray Powder Diffraction (XRPD).

Table 1: X-ray Powder Diffraction Peak List for Crystalline Anhydrous this compound Tosylate

| 2θ Angle (°) | Relative Intensity (%) |

| Data Not Publicly Available | Data Not Publicly Available |

| ... | ... |

Note: The specific 2θ angles and their relative intensities for the characteristic peaks of crystalline anhydrous this compound tosylate are detailed within patent documents, such as WO 2005/009956. This information is crucial for identifying the specific polymorphic form and ensuring batch-to-batch consistency during manufacturing.

Experimental Protocols

The characterization of the crystalline structure of this compound tosylate involves several key experimental techniques. The following sections detail the typical methodologies employed.

Synthesis and Crystallization of this compound Tosylate

The formation of the crystalline tosylate salt of this compound is a critical step in its manufacturing process. A general procedure involves the following steps:

-

Salt Formation: this compound free base is reacted with p-toluenesulfonic acid in a suitable solvent system.

-

Crystallization: The crystalline anhydrous this compound tosylate is then precipitated from the solution. This process is carefully controlled to ensure the formation of the desired polymorph with high purity. The choice of solvent, temperature, and cooling rate are critical parameters.

-

Isolation and Drying: The resulting crystalline solid is isolated by filtration and dried under controlled conditions to remove any residual solvent.

A visual representation of the general workflow for obtaining and analyzing this compound crystals is provided below.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline form.

-

Sample Preparation: A small amount of the this compound tosylate powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline form.

Single Crystal X-Ray Diffraction (SCXRD)

For a more detailed and unambiguous determination of the crystal structure, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth: The first and often most challenging step is to grow single crystals of this compound tosylate of suitable size and quality.

-

Data Collection: A selected single crystal is mounted on a goniometer and irradiated with an X-ray beam. The diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the unit cell parameters, space group, and the positions of all atoms within the crystal lattice.

The logical relationship for confirming the identity and purity of a crystalline form is illustrated in the diagram below.

Conclusion

The crystalline form of this compound, particularly its anhydrous tosylate salt, is a key determinant of its suitability as a pharmaceutical ingredient. While detailed crystallographic data from single-crystal analysis is not widely published, the existence of a stable crystalline form is established in patent literature. The primary analytical technique for its routine characterization is X-ray Powder Diffraction, which provides a characteristic fingerprint for this specific solid form. The experimental protocols outlined in this guide provide a framework for the synthesis, crystallization, and analysis of this compound's crystalline structure, which is essential for ensuring the quality, stability, and efficacy of the final drug product. Further research and publication of the single-crystal structure would provide invaluable insights for solid-form scientists and drug developers working with this important DPP-4 inhibitor.

References

Navigating the Challenges of Denagliptin's Aqueous Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, presents significant challenges in aqueous solubility determination due to its inherent instability in solution. This technical guide provides a comprehensive overview of the current understanding of this compound's aqueous solubility, drawing from available data and outlining robust experimental protocols for its investigation. While explicit experimental solubility data for this compound in aqueous solutions remains scarce in publicly accessible literature, this guide offers a framework for researchers to approach its characterization, including methodologies for solubility assessment and analytical quantification.

Introduction to this compound and its Physicochemical Properties

This compound is a potent and selective inhibitor of DPP-4, an enzyme involved in glucose metabolism. As with many small molecule drug candidates, its aqueous solubility is a critical determinant of its biopharmaceutical properties, including dissolution, absorption, and ultimately, bioavailability. However, studies have indicated that this compound is unstable in aqueous solutions, undergoing degradation, which complicates the accurate measurement of its true equilibrium solubility. The primary form discussed in the literature is this compound tosylate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈F₃N₃O | PubChem[1] |

| Molecular Weight | 373.4 g/mol | PubChem[1] |

| Predicted Water Solubility | 0.013 mg/mL | ALOGPS |

| pKa (Strongest Basic) | 7.97 | Chemaxon |

Note: The water solubility value is a computational prediction and has not been experimentally verified in the reviewed literature.

Challenges in Determining this compound's Aqueous Solubility

The primary challenge in determining the aqueous solubility of this compound is its degradation in solution. This instability means that conventional equilibrium solubility studies, which require prolonged incubation times, may not yield accurate results. Instead, the measured concentration of this compound in solution may be a reflection of a dynamic process involving dissolution and simultaneous degradation.

Recommended Experimental Protocols for Solubility Assessment

Given the stability concerns, a kinetic approach to solubility assessment is recommended. The following protocols are designed to minimize the impact of degradation and provide a more accurate estimation of this compound's solubility.

Kinetic Solubility Determination

This method aims to determine the concentration at which a compound precipitates from a solution under specific conditions, providing a rapid assessment of solubility.

Experimental Workflow for Kinetic Solubility Determination

References

Denagliptin: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denagliptin (also known as GSK823093) is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] As a member of the gliptin class of antihyperglycemic agents, its therapeutic potential lies in the enhancement of endogenous incretin hormone levels, thereby improving glycemic control in type 2 diabetes mellitus. The clinical development of this compound was discontinued, and as a result, extensive public domain data on its specific binding characteristics are limited. This guide provides a comprehensive overview of the methodologies and conceptual framework used to characterize the target binding affinity and selectivity of a DPP-4 inhibitor like this compound. While specific quantitative data for this compound are not available in the public domain, this document outlines the standard experimental protocols and data presentation formats that would be employed in its preclinical and clinical development.

Introduction to this compound and its Target: DPP-4

Dipeptidyl peptidase-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release. By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to prolonged incretin activity and improved glycemic control.

The efficacy and safety of a DPP-4 inhibitor are critically dependent on its binding affinity to the target enzyme and its selectivity over other related proteases. High affinity ensures potent inhibition of DPP-4 at therapeutic concentrations, while high selectivity minimizes the risk of off-target effects that could arise from the inhibition of other physiologically important enzymes.

Target Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a measure of the strength of the interaction. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater potency.

Data Presentation: Binding Affinity of a DPP-4 Inhibitor

Disclaimer: The following table is a representative example of how binding affinity data for a compound like this compound would be presented. Specific values for this compound are not publicly available.

| Compound | Target | Assay Type | Parameter | Value (nM) |

| This compound (GSK823093) | Human DPP-4 | Fluorometric | IC50 | [Data Not Available] |

| This compound (GSK823093) | Human DPP-4 | Radioligand Binding | Ki | [Data Not Available] |

| Comparator (e.g., Sitagliptin) | Human DPP-4 | Fluorometric | IC50 | ~18 |

| Comparator (e.g., Vildagliptin) | Human DPP-4 | Fluorometric | IC50 | ~62 |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50% (IC50).

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound) and reference inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound and reference inhibitor in assay buffer.

-

Prepare a working solution of recombinant human DPP-4 in assay buffer.

-

Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the diluted test compound or reference inhibitor to the respective wells.

-

Add the DPP-4 enzyme solution to all wells except the blank controls.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

dot

Caption: Workflow for a typical DPP-4 fluorometric inhibition assay.

Target Binding Selectivity

Selectivity is a critical parameter for a drug candidate, as it indicates the inhibitor's preference for its intended target over other related enzymes. For this compound, high selectivity for DPP-4 over other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and other serine proteases (e.g., Fibroblast Activation Protein - FAP) is essential to minimize the potential for off-target effects.

Data Presentation: Selectivity Profile of a DPP-4 Inhibitor

Disclaimer: The following table is a representative example of how selectivity data for a compound like this compound would be presented. Specific values for this compound are not publicly available.

| Enzyme | This compound (GSK823093) IC50 (nM) | Selectivity Fold (vs. DPP-4) |

| DPP-4 | [Data Not Available] | 1 |

| DPP-8 | [Data Not Available] | [Data Not Available] |

| DPP-9 | [Data Not Available] | [Data Not Available] |

| FAP | [Data Not Available] | [Data Not Available] |

| DPP-2 | [Data Not Available] | [Data Not Available] |

| Prolyl Oligopeptidase (POP) | [Data Not Available] | [Data Not Available] |

Experimental Protocol: Selectivity Profiling Assay

The selectivity of an inhibitor is determined by performing inhibition assays against a panel of related enzymes using similar methodologies as the primary target assay.

Materials:

-

Recombinant enzymes for each target (e.g., human DPP-8, DPP-9, FAP).

-

Specific substrates for each enzyme.

-

Assay buffers optimized for each enzyme.

-

Test compound (this compound).

-

96-well microplates.

-

Appropriate plate reader (e.g., fluorescence or absorbance).

Procedure:

-

Assay Adaptation: The DPP-4 inhibition assay protocol is adapted for each of the off-target enzymes. This may involve using a different substrate and/or a modified assay buffer to ensure optimal enzyme activity.

-

IC50 Determination: The IC50 value of this compound is determined for each of the off-target enzymes using the same serial dilution and data analysis methods as described for DPP-4.

-

Selectivity Calculation: The selectivity fold is calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-4. A higher selectivity fold indicates greater selectivity for DPP-4.

dot

Caption: Conceptual diagram of this compound's target selectivity profile.

Signaling Pathway

The therapeutic effect of this compound is mediated through the incretin signaling pathway. By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells and α-cells, leading to a cascade of events that ultimately results in improved glucose homeostasis.

dot

Caption: The incretin signaling pathway and the mechanism of action of this compound.

Conclusion

While the clinical development of this compound was halted, the principles governing its interaction with DPP-4 remain central to the development of this class of antidiabetic agents. A thorough characterization of a new chemical entity's binding affinity and selectivity is paramount for establishing its potential for efficacy and safety. The experimental protocols and data presentation formats outlined in this guide represent the industry standard for such evaluations. For any new DPP-4 inhibitor, a high binding affinity for the target enzyme, coupled with a robust selectivity profile against other proteases, is a key determinant of its therapeutic viability.

References

Off-Target Effects of Denagliptin: A Technical Guide for Researchers

Disclaimer: The clinical development of denagliptin was discontinued, and as a result, publicly available data on its specific off-target effects are limited. This guide provides a comprehensive overview of the potential off-target effects of this compound by examining the well-characterized off-target profiles of the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and the DPP-4 Inhibitor Class

This compound (formerly GSK823093) is a potent, selective, and orally bioavailable inhibitor of Dipeptidyl Peptidase-4 (DPP-4) that was under development for the treatment of type 2 diabetes mellitus.[1][2] Like other drugs in its class, often referred to as "gliptins," its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.

While DPP-4 inhibitors are designed to be selective for their primary target, the potential for off-target interactions is a critical aspect of their safety and pharmacological profile. Off-target effects can arise from the inhibition of closely related enzymes or interaction with other proteins. For the DPP-4 inhibitor class, the most studied off-target interactions involve other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9.[4][5]

Potential Off-Target Interactions: DPP-8 and DPP-9

DPP-8 and DPP-9 are intracellular enzymes that share structural homology with DPP-4. Although their physiological roles are not fully elucidated, preclinical studies with non-selective inhibitors have raised concerns about potential toxicities associated with the inhibition of DPP-8 and DPP-9. These toxicities, observed in animal models, included alopecia, thrombocytopenia, reticulocytopenia, enlarged spleen, and multiorgan histopathological changes. However, other studies have suggested that the inhibition of DPP-8 and DPP-9 per se may not lead to these adverse effects, indicating that the observed toxicities might be due to other off-target activities of the specific compounds tested.

The selectivity of DPP-4 inhibitors for DPP-4 over DPP-8 and DPP-9 is therefore a key parameter in their development and safety assessment. High selectivity is desirable to minimize the potential for off-target effects.

Quantitative Data: Selectivity of DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of several marketed DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. This comparative data provides a framework for understanding the selectivity profiles within this drug class. Data for this compound is not publicly available.

| Inhibitor | DPP-4 IC50/Ki (nM) | DPP-8 IC50/Ki (nM) | DPP-9 IC50/Ki (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Sitagliptin | 26 | >250,000 | >250,000 | >9600 | >9600 | |

| Vildagliptin | 62 | 2,300 | 3,300 | ~37 | ~53 | |

| Saxagliptin | 26 | 5,300 | 11,000 | ~204 | ~423 | |

| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 | |

| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |

Note: IC50 and Ki values can vary depending on the assay conditions.

Other Potential Off-Target Considerations

Beyond DPP-8 and DPP-9, the broader pharmacological profile of DPP-4 inhibitors is generally considered to be safe. However, some adverse events have been reported in clinical trials and post-marketing surveillance for the class, including:

-

Pancreatitis: An increased risk of pancreatitis has been a topic of discussion for incretin-based therapies, including DPP-4 inhibitors.

-

Joint Pain: Severe and disabling joint pain has been reported in patients taking DPP-4 inhibitors.

-

Heart Failure: Some studies have suggested a potential increased risk of hospitalization for heart failure with certain DPP-4 inhibitors, such as saxagliptin.

-

Hypersensitivity Reactions: Serious hypersensitivity reactions, including anaphylaxis, angioedema, and exfoliative skin conditions, have been observed.

It is important to note that a definitive causal link between these adverse events and off-target inhibition is not always established.

Experimental Protocols for Determining DPP Inhibitor Selectivity

The assessment of a DPP-4 inhibitor's selectivity is a crucial step in its preclinical development. The following outlines a general experimental protocol for determining the inhibitory activity against DPP-4, DPP-8, and DPP-9.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant DPP enzymes.

Materials:

-

Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

-

Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [GP-AMC]).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Test compound (this compound or other inhibitors).

-

Positive control (a known potent inhibitor for each enzyme).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Dilute the DPP enzymes to their optimal working concentration in the assay buffer.

-

Prepare the substrate solution in the assay buffer.

-

-

Assay Reaction:

-

Add a defined volume of the diluted test compound or control to the wells of the microplate.

-

Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Cellular Inhibition Assay

To assess the activity of inhibitors in a more physiologically relevant context, cellular assays can be employed.

Materials:

-

Cell line expressing the target DPP enzyme (e.g., HepG2 cells which endogenously express DPP-4).

-

Cell culture medium and reagents.

-

Fluorescent enzyme activity probe that can penetrate living cells.

-

Test compound and controls.

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.

-

-

Inhibitor Treatment:

-

Treat the cells with varying concentrations of the test compound for a specific duration.

-

-

Activity Measurement:

-

Add the cell-permeable fluorescent probe to the cells and incubate. The probe is designed to be cleaved by the target enzyme, resulting in a fluorescent signal.

-

Measure the fluorescence intensity using a microscope or plate reader.

-

-

Data Analysis:

-

Calculate the IC50 value as described for the in vitro assay.

-

Visualizations: Signaling Pathways and Experimental Workflows

DPP-4 Inhibition Signaling Pathway

Caption: On-target signaling pathway of DPP-4 inhibition by this compound.

Experimental Workflow for DPP Inhibitor Selectivity Profiling

Caption: Workflow for determining the selectivity of a DPP inhibitor.

Logical Relationship of On-Target and Off-Target Effects

Caption: On-target versus potential off-target effects of this compound.

Conclusion

While specific data on the off-target effects of this compound are scarce due to its discontinued development, the extensive research on the DPP-4 inhibitor class provides a valuable framework for understanding its potential pharmacological profile. The primary off-target concern for this class is the inhibition of the closely related enzymes DPP-8 and DPP-9. The high selectivity of newer DPP-4 inhibitors for DPP-4 over these other dipeptidyl peptidases is a key feature contributing to their favorable safety profile. The experimental protocols and visualizations provided in this guide offer a foundational understanding for researchers investigating the selectivity and potential off-target effects of novel DPP-4 inhibitors. Further research would be necessary to fully characterize the specific off-target profile of this compound.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Denagliptin: A Technical Overview of its Degradation Pathway and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denagliptin is a potent, selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus.[1] As with any drug candidate, a thorough understanding of its stability and degradation pathways is crucial for formulation development, predicting shelf-life, and ensuring patient safety. While extensive data on the in vivo metabolic fate of this compound is limited in publicly available literature, likely due to the halt of its clinical development following unfavorable preclinical toxicity data, forced degradation studies have elucidated its primary chemical degradation pathway.[2] This technical guide provides a comprehensive overview of the known degradation products of this compound, based on stress testing studies, and offers insights into the experimental protocols used for their identification.

Chemical Degradation Pathway of this compound

Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance under various conditions.[3] For this compound, these studies were conducted in both solution (acidic, neutral, and basic conditions) and solid-state (heat, humidity, and light).[3][4] The primary degradation pathway identified involves an initial intramolecular cyclization, followed by epimerization and subsequent hydrolysis.

This compound was found to be stable in the solid-state but degrades in solution and when blended with excipients. The predominant degradation route proceeds as follows:

-

Cyclization: this compound undergoes an intramolecular cyclization to form a cyclic amidine intermediate, (3S,7S,8aS)-amidine.

-

Epimerization: This initial amidine product then epimerizes to a more stable diastereomer, (3S,7S,8aR)-amidine.

-

Hydrolysis: Finally, the (3S,7S,8aR)-amidine hydrolyzes to form the corresponding diketopiperazine.

This pathway highlights the inherent instability of this compound in the presence of moisture and certain pH conditions, which is a critical consideration for formulation strategies.

Quantitative Data on this compound Degradation

While specific quantitative rates of degradation from the primary literature are not extensively detailed, the qualitative pathway indicates the formation of three major degradation products under stress conditions. The relative amounts of these degradants would be dependent on the specific conditions (pH, temperature, moisture) and duration of the stress testing.

| Compound | Structure/Type | Formation Pathway | Reference |

| This compound | Parent Drug | - | |

| (3S,7S,8aS)-Amidine | Cyclic Amidine Intermediate | Cyclization of this compound | |

| (3S,7S,8aR)-Amidine | Epimerized Amidine | Epimerization of (3S,7S,8aS)-Amidine | |

| Diketopiperazine | Hydrolysis Product | Hydrolysis of (3S,7S,8aR)-Amidine |

Experimental Protocols for Degradation Studies

The identification of the this compound degradation pathway was accomplished through a series of well-defined stress testing protocols. The following provides a generalized overview of the methodologies employed.

Forced Degradation in Solution

-

Objective: To determine the stability of this compound in aqueous environments under various pH conditions.

-

Methodology:

-

Solutions of this compound tosylate were prepared in acidic, neutral (water), and basic media. Organic cosolvents were utilized to ensure solubility.

-

Acidic conditions were typically achieved using hydrochloric acid (e.g., 0.1 N HCl).

-

Basic conditions were established using sodium hydroxide (e.g., 0.1 N NaOH).

-

The solutions were stored at controlled temperatures for a defined period.

-

Samples were withdrawn at specified time points and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

-

The structures of the degradation products were elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Forced Degradation in Solid-State

-

Objective: To assess the impact of environmental factors on the stability of this compound in its solid form.

-

Methodology:

-

Solid this compound tosylate was subjected to stress conditions including:

-

Heat: Samples were stored at elevated temperatures (e.g., 60-80°C).

-

Humidity: Samples were exposed to high relative humidity (e.g., 75-90% RH) at a controlled temperature.

-

Light: Samples were exposed to photolytic degradation conditions as per ICH guidelines.

-

-

Blends of this compound with various pharmaceutical excipients were also stressed under heat and humidity to evaluate potential drug-excipient incompatibilities.

-

Capsule formulations containing this compound were similarly stressed.

-

At the end of the study period, the samples were dissolved in a suitable solvent and analyzed by HPLC to quantify the remaining parent drug and identify any degradation products.

-

In Vivo Metabolism of this compound: A Data Gap

A thorough review of the scientific literature reveals a significant lack of published data on the in vivo metabolism and biotransformation of this compound in humans or preclinical species. While the metabolism of other DPP-4 inhibitors is well-characterized, often involving cytochrome P450 (CYP) enzymes and excretion via renal and/or fecal routes, specific metabolic pathways for this compound have not been publicly disclosed. The discontinuation of its development at the preclinical stage is the most probable reason for this absence of information in the public domain. Therefore, a detailed description of this compound's metabolic metabolites, their formation pathways, and the enzymes involved cannot be provided at this time.

Conclusion

The chemical stability of this compound has been investigated through forced degradation studies, which have identified a primary degradation pathway involving cyclization, epimerization, and hydrolysis to form a diketopiperazine derivative. This information is vital for the formulation and handling of this compound. However, a significant knowledge gap exists regarding the in vivo metabolic fate of this compound. For researchers working with this molecule, it is important to be aware of its potential for chemical degradation and to consider the well-documented metabolic pathways of other DPP-4 inhibitors as a potential, albeit unconfirmed, guide for its likely biotransformation. Further research, should it become available, would be necessary to fully elucidate the metabolic profile of this compound.

References

- 1. This compound | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Elucidating the pathways of degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Denagliptin and the Expanding Therapeutic Landscape of DPP-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin (formerly GSK823093) is a potent, selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor investigated primarily for the treatment of type 2 diabetes mellitus (T2DM).[1][2] While its development was halted due to unfavorable preclinical long-term toxicity findings, the extensive research into this compound and the broader class of DPP-4 inhibitors, also known as gliptins, has unveiled a spectrum of potential therapeutic applications beyond glycemic control. This technical guide provides an in-depth review of the established mechanism of action of DPP-4 inhibitors and explores the preclinical and clinical evidence for their novel applications in cardiovascular disease, neurodegenerative disorders, inflammatory conditions, and oncology. This document aims to serve as a comprehensive resource, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

This compound: A Case Study in DPP-4 Inhibitor Development

This compound emerged as a promising candidate for T2DM treatment, reaching phase 3 clinical trials.[3][4] Its primary mechanism of action, characteristic of all gliptins, is the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.

The development of this compound was unfortunately discontinued due to undisclosed adverse findings in long-term preclinical toxicity studies. Despite this, the journey of this compound underscores the therapeutic potential of DPP-4 inhibition. The broader class of approved DPP-4 inhibitors, including sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin, has not only become a cornerstone in T2DM management but has also paved the way for exploring their pleiotropic effects.

The Core Mechanism: DPP-4 Inhibition and Incretin Signaling

The canonical signaling pathway for DPP-4 inhibitors is centered on the potentiation of incretin hormone activity.

Novel Therapeutic Applications of DPP-4 Inhibitors

Beyond their established role in diabetes, DPP-4 inhibitors are being investigated for a range of other therapeutic benefits.

Cardiovascular Protection

Preclinical and clinical studies have suggested that DPP-4 inhibitors may exert beneficial effects on the cardiovascular system, independent of their glucose-lowering effects.

-

Blood Pressure Reduction: Several studies have indicated that DPP-4 inhibitors can lead to a modest but significant reduction in blood pressure.

| DPP-4 Inhibitor | Study Population | Duration | Key Findings on Blood Pressure |

| Alogliptin | Hypertensive patients with T2DM | 12 months | Significant decrease in systolic and diastolic blood pressure. |

| Sitagliptin | Hypertensive patients with T2DM | 6 months | Significant reduction in systolic blood pressure, independent of glycemic control or weight loss. |

| Vildagliptin | Hypertensive patient with T2DM (case report) | Not specified | Reduction in central systolic blood pressure. |

-

Experimental Protocol: Evaluation of Antihypertensive Effects

A representative experimental protocol to assess the antihypertensive effects of a DPP-4 inhibitor in a clinical setting would involve:

-

Patient Population: Hypertensive patients with T2DM, with a baseline systolic blood pressure >130 mmHg.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: Administration of the DPP-4 inhibitor or placebo for a predefined period (e.g., 12-24 weeks).

-

Primary Endpoint: Change from baseline in 24-hour ambulatory blood pressure monitoring.

-

Secondary Endpoints: Changes in office blood pressure, arterial stiffness (measured by pulse wave velocity), and markers of endothelial function.

-

Data Analysis: Statistical analysis to compare the changes in blood pressure between the treatment and placebo groups.

Neuroprotection

Emerging evidence suggests a potential role for DPP-4 inhibitors in the management of neurodegenerative diseases.

-

Alzheimer's Disease: DPP-4 inhibitors may offer neuroprotection in Alzheimer's disease through multiple mechanisms, including reducing neuroinflammation and potentially impacting amyloid-beta and tau pathology.

-

Stroke: Preclinical studies have shown that chronic pretreatment with DPP-4 inhibitors can be neuroprotective in experimental models of stroke.

-

Parkinson's Disease: In a rat model of Parkinson's disease, the DPP-4 inhibitor linagliptin demonstrated neuroprotective effects by improving motor function and reducing oxidative stress and inflammation.

Anti-inflammatory Effects

DPP-4 is also expressed on immune cells and has been implicated in inflammatory processes. Inhibition of DPP-4 may therefore have broader anti-inflammatory effects.

-

Nonalcoholic Steatohepatitis (NASH): In animal models of NASH, DPP-4 inhibitors have been shown to reduce liver inflammation and fibrosis.

-

General Inflammation: Studies have shown that DPP-4 inhibitors can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Oncology

The role of DPP-4 inhibitors in cancer is complex and an area of active research.

-

Adjunctive Cancer Therapy: Some studies suggest that antidiabetic drugs, including those targeting pathways modulated by DPP-4 inhibitors, could sensitize cancer cells to conventional chemotherapy.

-

Safety Considerations: It is important to note that the long-term effects of DPP-4 inhibitors on cancer risk are still being evaluated.

Experimental Workflow: Investigating Novel Therapeutic Applications

The following diagram outlines a general experimental workflow for investigating a novel therapeutic application of a DPP-4 inhibitor.

Conclusion and Future Directions

While the development of this compound was halted, the extensive research into the DPP-4 inhibitor class continues to reveal a wealth of therapeutic potential beyond T2DM. The pleiotropic effects of these agents in cardiovascular disease, neurodegeneration, and inflammatory conditions are promising areas for future research and drug development. A deeper understanding of the non-incretin-mediated signaling pathways of DPP-4 inhibitors will be crucial in fully harnessing their therapeutic capabilities. Further long-term clinical trials are necessary to definitively establish the safety and efficacy of this drug class in these novel therapeutic areas. The story of this compound serves as a reminder of the rigorous and often unpredictable nature of drug development, while the continued exploration of its drug class highlights the exciting potential for repurposing and expanding the therapeutic utility of established drug families.

References

The Emerging Therapeutic Potential of Denagliptin and Other DPP-4 Inhibitors in Non-Diabetic Pathologies: A Technical Overview

Disclaimer: Scientific literature explicitly detailing the role of denagliptin in non-diabetic conditions is nascent. This technical guide, therefore, leverages the broader, more extensive research available on other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, linagliptin, vildagliptin, and alogliptin. The mechanisms of action and the physiological effects of DPP-4 inhibitors are generally considered a class effect, primarily mediated through the potentiation of the incretin hormone glucagon-like peptide-1 (GLP-1). Thus, the findings presented herein for other gliptins provide a strong inferential basis for the potential applications of this compound in similar non-diabetic contexts.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, are increasingly recognized for their pleiotropic effects extending beyond glycemic control. Their primary mechanism involves the inhibition of the DPP-4 enzyme, which rapidly degrades incretin hormones, most notably GLP-1. By prolonging the action of GLP-1, these inhibitors modulate a wide array of physiological processes, including inflammation, oxidative stress, and cellular survival. This guide provides a comprehensive technical overview of the current understanding of the role of DPP-4 inhibitors in non-diabetic conditions, with a focus on preclinical and clinical evidence in nephropathy, cardiovascular disease, neurodegenerative disorders, and non-alcoholic fatty liver disease (NAFLD). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and drug development in this promising therapeutic area.

Mechanism of Action Beyond Glycemic Control

The therapeutic effects of DPP-4 inhibitors in non-diabetic conditions are largely attributed to the enhancement of GLP-1 receptor (GLP-1R) signaling. GLP-1Rs are expressed in various tissues beyond the pancreas, including the kidneys, heart, blood vessels, and the central nervous system. Activation of these receptors initiates a cascade of intracellular events with broad cytoprotective effects.

GLP-1 Receptor Signaling Pathway

The binding of GLP-1 to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which mediate many of the downstream effects of GLP-1, including anti-inflammatory, anti-apoptotic, and anti-oxidative actions.[1]

Applications in Non-Diabetic Kidney Disease

Preclinical studies have demonstrated the reno-protective effects of DPP-4 inhibitors in various models of non-diabetic kidney injury. These effects are often independent of blood glucose levels and are mediated by anti-inflammatory and anti-fibrotic mechanisms.[3]

Quantitative Data from Preclinical Studies

| DPP-4 Inhibitor | Non-Diabetic Condition | Experimental Model | Dosage | Key Finding | Reference |

| Alogliptin | Glomerulonephritis | Rat Thy-1 nephritis model | 20 mg/kg/day | Significantly reduced CD68-positive macrophage infiltration in the kidney. | [3] |

| Anagliptin | Glomerulonephritis | Rat Thy-1 nephritis model | 300 mg/kg/day | Reduced CD68-positive macrophage infiltration in the kidney. | |

| Linagliptin | Chronic Kidney Disease | 5/6 nephrectomy rat model | 3 mg/kg/day | Attenuated glomerulosclerosis and interstitial fibrosis. |

Experimental Protocol: Rat Thy-1 Glomerulonephritis Model

-

Animal Model: Male Wistar rats.

-

Induction of Disease: A single intravenous injection of the anti-Thy-1.1 antibody (OX-7) at a dose of 1.2 mg/kg is administered to induce mesangial proliferative glomerulonephritis.

-

Drug Administration: Alogliptin (20 mg/kg/day) or vehicle is administered orally by gavage for 7 days, starting from the day of disease induction.

-

Outcome Assessment:

-

Proteinuria: Measured by collecting 24-hour urine samples.

-

Histological Analysis: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to assess glomerular injury.

-

Immunohistochemistry: Staining for CD68 is performed to quantify macrophage infiltration in the glomeruli.

-

Cardiovascular Protection in Non-Diabetic Settings

DPP-4 inhibitors have shown potential cardiovascular benefits that are independent of their glucose-lowering effects. These benefits include improvements in endothelial function, reduction of inflammation and oxidative stress, and positive effects on postprandial lipemia.

Quantitative Data from Clinical and Preclinical Studies

| DPP-4 Inhibitor | Non-Diabetic Context | Study Population/Model | Dosage | Key Finding | Reference |

| Sitagliptin | Endothelial Dysfunction | Patients with T2DM and CAD | 100 mg/day | Significantly improved reactive hyperemia index (RHI), a measure of endothelial function. | |

| Linagliptin | Stroke in Hyperglycemia | Hyperglycemic mouse model | 10 mg/kg | Significantly decreased infarct volume and reduced neuronal cell death. |

Experimental Protocol: Assessment of Endothelial Function

-

Study Population: Patients with coronary artery disease (with or without type 2 diabetes).

-

Intervention: Sitagliptin (100 mg/day) or placebo for 12 weeks.

-

Outcome Assessment: Endothelial function is assessed using peripheral arterial tonometry to measure the reactive hyperemia index (RHI). This non-invasive method evaluates the endothelial response to a period of forearm ischemia.

-

Inflammatory Markers: Blood samples are collected to measure levels of high-sensitivity C-reactive protein (hs-CRP) and other inflammatory cytokines.

Neuroprotective Potential in Neurodegenerative Diseases

Emerging evidence suggests that DPP-4 inhibitors may have a neuroprotective role in conditions like Alzheimer's and Parkinson's disease. The proposed mechanisms include reduction of neuroinflammation, oxidative stress, and apoptosis, as well as enhancement of neurogenesis.

Quantitative Data from Preclinical Studies

| DPP-4 Inhibitor | Neurodegenerative Model | Animal Model | Dosage | Key Finding | Reference |

| Sitagliptin | Alzheimer's Disease-like pathology | T2DM rats | Not specified | Improved working memory from 50.67% to 63.5% and reference memory from 43.33% to 69.76%. | |

| Vildagliptin | Parkinson's Disease | MPTP-induced mouse model | 50 mg/kg | Significantly attenuated motor deficits in rotarod, pole, and nest building tests. | |

| Linagliptin | Stroke | Hyperglycemic mice | 10 mg/kg | Significantly improved neurological deficit scores. |

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Disease: Subcutaneous injection of rotenone (1.5 mg/kg) on alternate days for 21 days to induce Parkinson's-like neurodegeneration.

-

Drug Administration: Linagliptin (5, 10, and 20 mg/kg) administered orally daily, one hour before rotenone administration.

-

Outcome Assessment:

-

Motor Function: Assessed using tests such as the rotarod and open field test to evaluate coordination and locomotor activity.

-

Neurochemical Analysis: Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC).

-

Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress (e.g., superoxide dismutase, catalase) and inflammation (e.g., TNF-α).

-

Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

DPP-4 is expressed in the liver, and its levels are elevated in patients with NAFLD. Preclinical and early clinical studies suggest that DPP-4 inhibitors may improve liver histology and reduce transaminase levels in the context of NAFLD.

Quantitative Data from Clinical Studies

| DPP-4 Inhibitor | Condition | Study Population | Dosage | Key Finding | Reference |

| Sitagliptin | NAFLD with T2DM | 30 patients | 50 mg/day | Significant decreases in AST, ALT, and γ-GTP levels after 4 months. | |

| Sitagliptin | NAFLD with pre-diabetes or early T2DM | 50 patients | 100 mg/day | No significant reduction in liver fat compared to placebo after 24 weeks. |

Note: The clinical evidence for the efficacy of DPP-4 inhibitors in NAFLD is still evolving and somewhat conflicting.

Future Directions and Conclusion

The therapeutic potential of this compound and other DPP-4 inhibitors in non-diabetic conditions represents a significant area of ongoing research. The pleiotropic effects mediated by the enhancement of GLP-1 signaling provide a strong rationale for their investigation in a wide range of pathologies characterized by inflammation and cellular stress. Future research should focus on larger, well-controlled clinical trials in non-diabetic populations to definitively establish the efficacy and safety of this drug class in these novel indications. Furthermore, head-to-head comparison studies between different DPP-4 inhibitors will be crucial to determine if there are any clinically significant differences in their non-glycemic effects. The development of this compound and its progression through clinical trials for these expanded indications will be an area of considerable interest for the scientific and medical communities.

References

Preclinical Toxicity of DPP-4 Inhibitors: A Technical Guide for Drug Development Professionals

An In-Depth Examination of the Preclinical Safety Profile of Dipeptidyl Peptidase-4 Inhibitors, with a Focus on Denagliptin's Anticipated Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed preclinical toxicity data for this compound is limited. This guide summarizes the expected preclinical toxicity profile of a dipeptidyl peptidase-4 (DPP-4) inhibitor based on available information for other drugs in this class, such as sitagliptin, vildagliptin, alogliptin, and linagliptin. The information presented here should be considered as a general overview of the types of preclinical studies conducted for this therapeutic class and the potential findings.

Executive Summary

This compound is a selective, orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) that has been investigated for the treatment of type 2 diabetes mellitus. As with any new therapeutic agent, a thorough preclinical toxicology program is essential to characterize its safety profile before human clinical trials. This technical guide provides a comprehensive overview of the core preclinical toxicity studies typically conducted for a DPP-4 inhibitor. While specific data for this compound is not widely published, this document leverages information from other drugs in the same class to outline the expected toxicological evaluation. The guide covers key areas of investigation, including acute, subchronic, and chronic toxicity; carcinogenicity; genotoxicity; reproductive and developmental toxicity; and safety pharmacology. Methodologies for key experiments are detailed, and quantitative data from representative DPP-4 inhibitors are presented in structured tables for comparative analysis.

General Toxicology

General toxicology studies are designed to evaluate the potential adverse effects of a drug candidate after single or repeated administration. These studies are crucial for identifying target organs of toxicity, determining dose-response relationships, and establishing the No-Observed-Adverse-Effect Level (NOAEL).

Acute Toxicity

Acute toxicity studies assess the effects of a single, high dose of the test substance.[1] These studies help in determining the maximum tolerated dose (MTD) and provide preliminary information on potential target organs. For orally administered drugs like this compound, studies are typically conducted in at least two mammalian species, usually a rodent (e.g., rat) and a non-rodent (e.g., dog).

Table 1: Representative Acute Toxicity Data for DPP-4 Inhibitors

| Drug | Species | Route | Observation |

| Vildagliptin | Cynomolgus Monkey | Oral | Edema of extremities, tail, and face; skeletal muscle necrosis; increased serum enzymes (LDH, CK, AST, ALT); hypothermia; hypotension; tachycardia.[2] |

Note: Data specific to this compound is not publicly available.

Chronic Toxicity

Chronic toxicity studies involve the repeated administration of the drug over a longer period, typically 3 to 12 months, depending on the intended duration of clinical use. These studies provide comprehensive information on the toxicological profile of the drug, including the identification of target organs and the potential for cumulative toxicity.

Table 2: Summary of Findings from Chronic Toxicity Studies of DPP-4 Inhibitors

| Drug | Species | Duration | Key Findings | NOAEL |

| Sitagliptin | Rats & Dogs | Up to 2 years (rats), 1 year (dogs) | No evidence of acute pancreatitis.[3] | Not specified in the provided text. |

| Alogliptin | Rats & Dogs | Chronic studies | No unexpected toxicity when combined with metformin.[4] Hepatotoxicity NOAEL was at least 30 times the maximum recommended human dose (MRHD) in all species.[4] | >30x MRHD (hepatotoxicity) |

| Linagliptin | Monkeys | 12 months | No cutaneous toxicity observed, unlike some other DPP-4 inhibitors. | Not specified in the provided text. |

Note: Data specific to this compound is not publicly available.

Carcinogenicity

Carcinogenicity studies are conducted to assess the tumorigenic potential of a drug after long-term administration. These are typically two-year studies conducted in rodents.

Table 3: Representative Carcinogenicity Data for DPP-4 Inhibitors

| Drug | Species | Key Findings |

| Sitagliptin | Rats | Increased incidence of combined liver adenoma/carcinoma in males and females at 500 mg/kg/day. |

| Sitagliptin | Mice | No increase in the incidence of tumors in any organ up to 500 mg/kg/day. |

| Linagliptin | Mice | Lymphomas observed in female mice at a dose approximately 287 times the clinical dose. |

| Alogliptin | Rats & Mice | No evidence of increased c-cell tumors. |

Note: Data specific to this compound is not publicly available.

Genotoxicity

Genotoxicity assays are performed to determine if a drug candidate can induce damage to genetic material. A standard battery of tests includes an assessment of gene mutations, chromosomal damage, and DNA damage.

Table 4: Standard Genotoxicity Assay Battery

| Assay Type | Purpose | Typical System |

| Ames Test | Detects gene mutations (point mutations and frameshifts) | Salmonella typhimurium and Escherichia coli strains |

| In vitro Chromosomal Aberration Assay | Detects chromosomal damage (clastogenicity) | Mammalian cells (e.g., Chinese Hamster Ovary, human lymphocytes) |

| In vivo Micronucleus Test | Detects chromosomal damage in vivo | Rodent hematopoietic cells |

While specific results for this compound are not available, it is expected that a comprehensive battery of in vitro and in vivo genotoxicity studies would have been conducted. For instance, studies on vildagliptin's impurities showed no mutagenic or clastogenic potential in the Ames and micronucleus tests.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential effects of a drug on all aspects of reproduction, from fertility to postnatal development.

Table 5: Overview of Reproductive and Developmental Toxicity Studies

| Study Type | Purpose |

| Fertility and Early Embryonic Development | Assesses effects on male and female reproductive function, including gamete formation, mating behavior, fertilization, and implantation. |